REACTION_CXSMILES
|
[Cl:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8](Cl)=[O:9])(=[O:4])=[O:3].N1C=CC=CC=1.ClCCl.[CH3:23][Si:24]([CH3:29])([CH3:28])[CH2:25][CH2:26][OH:27]>O>[Cl:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([O:27][CH2:26][CH2:25][Si:24]([CH3:29])([CH3:28])[CH3:23])=[O:9])(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
23.9 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(=O)Cl)C=CC1
|
Name
|
|
Quantity
|
7.9 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C[Si](CCO)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(=O)OCC[Si](C)(C)C)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |